

# KBP-7018: A Highly Selective Kinase Inhibitor Targeting Key Drivers of Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | KBP-7018 |           |  |  |
| Cat. No.:            | B608310  | Get Quote |  |  |

A head-to-head comparison with Nintedanib and Sunitinib reveals a superior selectivity profile for **KBP-7018**, a promising therapeutic candidate for idiopathic pulmonary fibrosis (IPF). Extensive kinase panel screening demonstrates that **KBP-7018** potently inhibits key fibrotic pathways while minimizing off-target effects, suggesting a wider therapeutic window.

Developed as a novel treatment for the progressive and fatal lung disease idiopathic pulmonary fibrosis, **KBP-7018** is a multi-kinase inhibitor that shows high potency against c-KIT, platelet-derived growth factor receptor (PDGFR), and RET kinases.[1] A comprehensive analysis of its kinase selectivity against a panel of 64 kinases reveals a significantly more focused inhibitory profile compared to the established anti-fibrotic agent Nintedanib. This heightened selectivity may translate to a more favorable safety profile in clinical applications.

### Kinase Inhibition Profile: KBP-7018 vs. Alternatives

To objectively assess the selectivity of **KBP-7018**, its inhibitory activity was compared against Nintedanib and another multi-kinase inhibitor, Sunitinib. The data, summarized in the table below, highlights the distinct selectivity profiles of these three compounds. **KBP-7018** demonstrates potent, low nanomolar inhibition of its primary targets while exhibiting minimal activity against a wide range of other kinases.



| Kinase Target        | KBP-7018 IC50<br>(nM) | Nintedanib IC50<br>(nM) | Sunitinib K d (nM) |
|----------------------|-----------------------|-------------------------|--------------------|
| Primary Targets      |                       |                         |                    |
| c-KIT                | 10                    | 140                     | 8                  |
| PDGFRα               | -                     | 59                      | 4                  |
| PDGFRβ               | 7.6                   | 65                      | 2                  |
| RET                  | 25                    | -                       | 59                 |
| FLT3                 | -                     | >10000                  | 23                 |
| VEGFR1               | -                     | 34                      | 2                  |
| VEGFR2               | -                     | 13                      | 9                  |
| VEGFR3               | -                     | 13                      | 3                  |
| Selected Off-Targets |                       |                         |                    |
| ABL1                 | >1000                 | -                       | -                  |
| EGFR                 | >1000                 | -                       | >10000             |
| SRC                  | >1000                 | 156                     | 110                |
| LCK                  | -                     | 208                     | 3000               |
| FYN                  | -                     | 47                      | 10000              |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Kd values represent the dissociation constant, a measure of binding affinity. Data for **KBP-7018** and Nintedanib IC50 values are from a 64-kinase panel screen. Sunitinib Kd values are from a comprehensive KINOMEscan<sup>™</sup> panel. A hyphen (-) indicates that data was not available in the referenced panel.

The data clearly illustrates that while all three inhibitors target kinases involved in angiogenesis and cell proliferation, **KBP-7018** maintains a much tighter focus on its intended targets. Notably, in a screen of 64 kinases, **KBP-7018** inhibited only five kinases by more than 80% at a



concentration of 1  $\mu$ M, whereas Nintedanib inhibited nineteen kinases to the same extent. This superior selectivity of **KBP-7018** suggests a reduced potential for off-target toxicities.

## **Signaling Pathways and Experimental Workflow**

The signaling pathways targeted by **KBP-7018** are central to the progression of fibrotic diseases. The diagram below illustrates the key kinases inhibited by **KBP-7018** and their role in downstream signaling cascades that promote fibroblast proliferation and collagen deposition, hallmarks of fibrosis.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [KBP-7018: A Highly Selective Kinase Inhibitor Targeting Key Drivers of Fibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608310#kinase-inhibitor-selectivity-panel-for-kbp-7018]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com